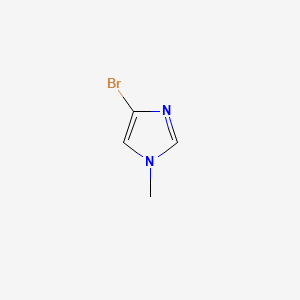














|
REACTION_CXSMILES
|
Br[C:2]1[N:3]=[CH:4][N:5]([CH3:7])[CH:6]=1.CN(C)CC(O)=O.C(=O)([O-])[O-].[K+].[K+].[NH:21]1[CH:25]=[C:24]([CH:26]=[O:27])[CH:23]=[N:22]1>[Cu]I.CS(C)=O>[CH3:7][N:5]1[CH:6]=[C:2]([N:21]2[CH:25]=[C:24]([CH:26]=[O:27])[CH:23]=[N:22]2)[N:3]=[CH:4]1 |f:2.3.4|
|


|
Name
|
|
|
Quantity
|
0.2 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC=1N=CN(C1)C
|
|
Name
|
|
|
Quantity
|
1.7 mL
|
|
Type
|
solvent
|
|
Smiles
|
CS(=O)C
|
|
Name
|
|
|
Quantity
|
0.023 g
|
|
Type
|
reactant
|
|
Smiles
|
CN(CC(=O)O)C
|
|
Name
|
|
|
Quantity
|
0.312 g
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
|
Name
|
|
|
Quantity
|
0.109 g
|
|
Type
|
reactant
|
|
Smiles
|
N1N=CC(=C1)C=O
|
|
Name
|
|
|
Quantity
|
0.023 g
|
|
Type
|
reactant
|
|
Smiles
|
CN(CC(=O)O)C
|
|
Name
|
|
|
Quantity
|
0.312 g
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
|
Name
|
|
|
Quantity
|
0.022 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Cu]I
|
|
Name
|
|
|
Quantity
|
0.022 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Cu]I
|
|
Name
|
|
|
Quantity
|
1.7 mL
|
|
Type
|
solvent
|
|
Smiles
|
CS(=O)C
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
110 °C
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
In an oven-dried flask, combine
|
|
Type
|
CUSTOM
|
|
Details
|
Purge with nitrogen 3 times
|
|
Type
|
TEMPERATURE
|
|
Details
|
Cool to ambient temperature
|
|
Type
|
CUSTOM
|
|
Details
|
partition between ethyl acetate and water
|
|
Type
|
EXTRACTION
|
|
Details
|
Separate organic layer and extract aqueous layer twice with ethyl acetate
|
|
Type
|
CUSTOM
|
|
Details
|
Dry
|
|
Type
|
FILTRATION
|
|
Details
|
filter
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrate
|
|
Type
|
CUSTOM
|
|
Details
|
Purge with nitrogen 3 times
|
|
Type
|
TEMPERATURE
|
|
Details
|
Heat to 110° C. for 18 hr
|
|
Duration
|
18 h
|
|
Type
|
TEMPERATURE
|
|
Details
|
Cool to ambient temperature
|
|
Type
|
CUSTOM
|
|
Details
|
partition between ethyl acetate and water
|
|
Type
|
EXTRACTION
|
|
Details
|
Separate organic layer and extract aqueous layer twice with ethyl acetate
|
|
Type
|
CUSTOM
|
|
Details
|
Dry
|
|
Type
|
FILTRATION
|
|
Details
|
filter
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrate
|
|
Type
|
CUSTOM
|
|
Details
|
purify
|
|
Type
|
WASH
|
|
Details
|
(silica gel chromatography, eluting with 50:50 to 100:0 ethyl acetate:hexanes)
|
|
Type
|
CUSTOM
|
|
Details
|
to give the title
|
|
Type
|
CUSTOM
|
|
Details
|
preparation (39 mg, 20%)
|


|
Name
|
|
|
Type
|
|
|
Smiles
|
CN1C=NC(=C1)N1N=CC(=C1)C=O
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |